molecular formula C19H22N2O3S2 B2675544 2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-95-2

2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

Cat. No. B2675544
CAS RN: 868217-95-2
M. Wt: 390.52
InChI Key: VIMILAVZOXIVDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions of the reaction .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds with sulfanyl-, sulfinyl-, and sulfonyl-substituted groups has been explored for their potential applications in chemiluminescence and as intermediates for further chemical reactions. These compounds exhibit unique thermal stability and chemiluminescence properties under base-induced decomposition, offering insights into their potential applications in scientific research and industrial processes (Watanabe et al., 2010).

Antimicrobial Studies

Novel compounds synthesized with sulfonyl and sulfanyl groups have been evaluated for their antimicrobial activities. For instance, a series of compounds, including those with 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones, demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).

Enzyme Inhibition

Research into the inhibition of human heart chymase by 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has shown that specific molecular modifications can enhance inhibitory activity, offering a pathway to the development of novel therapeutic agents for cardiovascular diseases (Niwata et al., 1997).

COX-2 Inhibitory Activity

Studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles have been conducted to validate a modified pharmacophore. These studies have led to the identification of compounds with potent COX-2 inhibitory potency, suggesting their potential use in the development of anti-inflammatory drugs (Singh et al., 2005).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-14-4-5-15(2)16(12-14)13-25-19-20-10-11-21(19)26(22,23)18-8-6-17(24-3)7-9-18/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMILAVZOXIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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